molecular formula C12H17NO4 B13338606 Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate

Katalognummer: B13338606
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: HLWDNUYHYJTPAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methyl group attached to the nitrogen atom and two methoxy groups attached to the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate typically involves the reaction of 2,4-dimethoxyaniline with glycine derivatives under specific conditions. One common method includes the use of methyl chloroformate as a reagent, which reacts with 2,4-dimethoxyaniline to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl N-(2,4-dimethoxyphenyl)-N-methylglycinate: Characterized by the presence of methoxy groups on the phenyl ring.

    N-(2,4-dimethoxyphenyl)-N’-methylurea: Similar structure but with a urea group instead of a glycine derivative.

    2,4-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a glycine derivative.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxy groups and glycine derivative structure make it a versatile compound for various applications .

Eigenschaften

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

methyl 2-(2,4-dimethoxy-N-methylanilino)acetate

InChI

InChI=1S/C12H17NO4/c1-13(8-12(14)17-4)10-6-5-9(15-2)7-11(10)16-3/h5-7H,8H2,1-4H3

InChI-Schlüssel

HLWDNUYHYJTPAS-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)OC)C1=C(C=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.